molecular formula C17H14BrN3O B1683322 WP1066 CAS No. 857064-38-1

WP1066

カタログ番号: B1683322
CAS番号: 857064-38-1
分子量: 356.2 g/mol
InChIキー: VFUAJMPDXIRPKO-LQELWAHVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WP-1066は、ヤヌスキナーゼ2(JAK2)およびシグナル伝達および転写活性化因子3(STAT3)経路を標的とする新規の低分子阻害剤です。さまざまな癌細胞株において、腫瘍の増殖を阻害し、アポトーシスを誘導する可能性が示されています。 WP-1066は、その抗腫瘍活性および免疫応答を調節する能力について広く研究されてきました .

作用機序

WP-1066は、JAK2およびSTAT3経路を阻害することで効果を発揮します。この化合物はJAK2に結合し、そのリン酸化とそれに続くSTAT3の活性化を防ぎます。この阻害により、細胞増殖、生存、および免疫回避に関与するSTAT3標的遺伝子のダウンレギュレーションにつながります。 さらに、WP-1066は、カスパーゼ経路を活性化し、細胞周期停止を促進することで、癌細胞のアポトーシスを誘導します .

6. 類似の化合物との比較

WP-1066は、AG490やルキソリチニブなどの他のJAK2およびSTAT3阻害剤と比較されています。AG490は、in vivo活性が限られている初期の世代の阻害剤ですが、WP-1066は、前臨床研究で優れた効力と有効性を示しています。 ルキソリチニブは、臨床的に承認されているJAK1/2阻害剤であり、WP-1066よりも広範囲の標的プロファイルを有しており、JAK2およびSTAT3に対してより選択的です .

類似の化合物:

WP-1066は、JAK2とSTAT3に対する選択性が高いことから、標的型癌治療のための有望な候補となっています。

生化学分析

Biochemical Properties

WP1066 interacts with several key enzymes and proteins, most notably JAK2 and STAT3 . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, consequently blocking JAK2’s downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways in a dose- and time-dependent manner . Moreover, this compound has been identified as a KV1.3 potassium channel blocker .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It significantly inhibits proliferation and induces apoptosis of cancer cells . This compound potently blocks constitutive and IL-6 induced STAT3 phosphorylation in cells in a dose-dependent manner . It also suppresses the expression of STAT3 dependent anti-apoptotic proteins including Bcl-xL and survivin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with JAK2 and STAT3. This compound inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways . Furthermore, this compound blocks KV1.3 channels in a dose-dependent manner with an IC50 of 3.2 μM and induces a hyperpolarizing shift of the steady-state inactivation curve .

Temporal Effects in Laboratory Settings

This compound demonstrates significant anti-tumor activity over time in laboratory settings. It has been shown to inhibit the growth of malignant glioma xenografts and decrease levels of phosphorylated STAT3 . Moreover, this compound has been shown to maintain tissue concentrations associated with drug activity in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administered at 30mg/kg with a 12-hour delay, increased animal subject median survival to 58 days . Dose escalation of this compound to 60 mg/kg, administered simultaneously with another compound, completely abrogated the therapeutic combinatorial effect .

Metabolic Pathways

This compound is involved in the JAK2/STAT3 pathway, a critical metabolic pathway in many cancers . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways .

Transport and Distribution

Studies have shown that this compound is capable of achieving and maintaining tissue concentrations associated with drug activity in vivo . Following administration, this compound was found to accumulate in tumor tissue many fold greater than the simultaneously measured plasma concentration .

Subcellular Localization

Given its role as an inhibitor of JAK2 and STAT3, it is likely that this compound interacts with these proteins in the cytoplasm where JAK-STAT signaling occurs

準備方法

合成経路および反応条件: WP-1066は、次の主要な手順を含む多段階プロセスで合成されます。

工業生産方法: WP-1066の工業生産には、上記で説明した合成経路の規模拡大が含まれます。このプロセスは、収量と純度が最適化されており、温度、溶媒、反応時間などの反応条件を慎重に制御しています。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度と一貫性が確保されます .

化学反応の分析

反応の種類: WP-1066は、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

4. 科学研究の用途

WP-1066は、次のような広範な科学研究の用途があります。

類似化合物との比較

WP-1066 stands out due to its selectivity for JAK2 and STAT3, making it a promising candidate for targeted cancer therapy.

生物活性

WP1066 is a novel small molecule inhibitor primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Its biological activity has been extensively studied in various cancer models, revealing its potential as a therapeutic agent across multiple malignancies. This article synthesizes findings from diverse studies, illustrating the compound's mechanisms of action, efficacy, and potential clinical applications.

This compound exerts its biological effects primarily through the inhibition of the STAT3 pathway, which is frequently activated in various cancers. The compound disrupts STAT3 phosphorylation, leading to decreased expression of anti-apoptotic proteins and promotion of apoptosis in tumor cells.

  • Inhibition of Cell Proliferation : this compound has been shown to significantly reduce cell viability in several cancer cell lines, including gliomas and bladder cancer cells. For instance, in bladder cancer models, this compound treatment resulted in a marked decrease in cell proliferation and invasiveness by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) activity .
  • Induction of Apoptosis : this compound promotes apoptosis by downregulating proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic factors like Bax. In glioma cells, this compound treatment has led to increased apoptotic cell death, demonstrating a dose-dependent response .
  • Modulation of Immune Response : Beyond its direct anti-tumor effects, this compound also enhances immune responses. It stimulates the production of pro-inflammatory cytokines and upregulates costimulatory molecules on immune cells, which may improve T-cell activation against tumors .

Efficacy in Preclinical Models

Numerous studies have evaluated the efficacy of this compound in preclinical models, demonstrating its potential across various cancers:

  • Glioblastoma : In murine models of glioblastoma, this compound significantly inhibited tumor growth and improved survival rates compared to control groups .
  • Bladder Cancer : this compound effectively suppressed the growth of bladder cancer cells and reduced their invasive potential through MMP inhibition .
  • Renal Cell Carcinoma (RCC) : Research indicates that this compound can inhibit RCC cell proliferation and induce apoptosis while also reducing angiogenesis by decreasing VEGF secretion .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Phase I Clinical Trial : A first-in-human trial assessed the safety and pharmacokinetics of this compound in patients with recurrent malignant gliomas. Results indicated promising tolerability and preliminary evidence of anti-tumor activity .
  • Macrophage Modulation : this compound was identified as an effective inhibitor of macrophage cell death induced by inflammasome agonists. This suggests that this compound may play a role in modulating immune responses beyond its effects on tumor cells .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Cancer TypeMechanism of ActionKey Findings
GlioblastomaInhibition of STAT3; induction of apoptosisIncreased apoptosis; improved survival in mice
Bladder CancerInhibition of MMPs; reduced invasivenessDecreased cell viability; suppressed invasion
Renal Cell CarcinomaInhibition of angiogenesis; induction of apoptosisReduced tumor growth; decreased VEGF secretion
Macrophage ModulationInhibition of cell deathSuppressed IL-1β release; improved macrophage viability

特性

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUAJMPDXIRPKO-LQELWAHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235007
Record name WP 1066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857064-38-1
Record name WP 1066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WP 1066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12679
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name WP 1066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WP1066
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WP-1066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WP1066
Reactant of Route 2
Reactant of Route 2
WP1066
Reactant of Route 3
Reactant of Route 3
WP1066
Reactant of Route 4
Reactant of Route 4
WP1066
Reactant of Route 5
Reactant of Route 5
WP1066
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
WP1066

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。